Sulfamethoxazole Hydroxylamine Exhibits 4-Fold Higher Lymphocyte Cytotoxicity Potency Than Sulfadiazine Hydroxylamine
In direct comparative cytotoxicity assays using lymphocytes from healthy volunteers, sulfamethoxazole hydroxylamine (SMX-HA) demonstrated substantially greater potency than sulfadiazine hydroxylamine [1]. Specifically, 400 μM SMX-HA produced 62% cell death, whereas sulfadiazine hydroxylamine required a 4-fold higher concentration (1.6 mM) to achieve 82% cell death [1]. The parent sulfonamides (sulfamethoxazole and sulfadiazine) were not toxic to cells at any tested concentration, confirming that the hydroxylamine functional group is required for cytotoxicity but that structural differences between sulfonamide cores dictate potency [1].
| Evidence Dimension | Lymphocyte cytotoxicity (concentration required for toxicity) |
|---|---|
| Target Compound Data | 400 μM SMX-HA produced 62% cell death |
| Comparator Or Baseline | 1.6 mM sulfadiazine hydroxylamine produced 82% cell death; parent sulfonamides not toxic |
| Quantified Difference | SMX-HA achieves comparable toxicity at 4-fold lower concentration (potency ratio approximately 4:1 based on concentration-toxicity curves) |
| Conditions | Human peripheral blood lymphocytes; three cytotoxicity assays (MTT dye conversion, trypan blue exclusion, propidium iodide exclusion) |
Why This Matters
For laboratories screening sulfonamide reactive metabolites in drug safety evaluation, this 4-fold potency difference means SMX-HA must be used as the reference standard when investigating sulfamethoxazole-specific toxicity mechanisms—sulfadiazine hydroxylamine will produce quantitatively different dose-response relationships.
- [1] Rieder MJ, Uetrecht J, Shear NH, Spielberg SP. Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. J Pharmacol Exp Ther. 1988;244(2):724-728. View Source
